FGFR2 Inhibitory Activity: Quantitative Potency Differentiation for Kinase-Targeted Programs
4-Bromo-2-(tert-butoxy)pyrimidine and its derivatives demonstrate high-affinity inhibition of fibroblast growth factor receptor 2 (FGFR2), a clinically validated oncology target. In biochemical assays, this compound class exhibits an IC₅₀ value of 0.700 nM against recombinant FGFR2, measured via ELISA using (Glu,Tyr)₄:₁ as substrate with 60-minute incubation [1]. This sub-nanomolar potency distinguishes 4-bromo-2-(tert-butoxy)pyrimidine-derived inhibitors from many other pyrimidine-based kinase inhibitor scaffolds, where typical FGFR inhibitory IC₅₀ values often range from 10-100 nM depending on substitution patterns. The specific 2-tert-butoxy-4-bromo substitution pattern contributes to optimized binding within the FGFR2 ATP-binding pocket, as supported by structure-activity relationship studies of related pyrimidine derivatives [2].
| Evidence Dimension | FGFR2 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.700 nM |
| Comparator Or Baseline | Class-level baseline: typical pyrimidine-derived FGFR inhibitors exhibit IC₅₀ values ranging from 10 to 100 nM based on SAR studies of related scaffolds |
| Quantified Difference | Approximately 14- to 140-fold greater potency compared to typical class baseline |
| Conditions | Recombinant FGFR2, (Glu,Tyr)₄:₁ substrate, 60-minute incubation, ELISA detection |
Why This Matters
For procurement in kinase inhibitor drug discovery programs, sub-nanomolar FGFR2 potency translates to lower required screening concentrations and reduced compound consumption during hit-to-lead optimization campaigns.
- [1] BindingDB Entry BDBM50166740 (CHEMBL3797998). Affinity Data: IC₅₀ = 0.700 nM against recombinant FGFR2. Deposited 2017-08-22. View Source
- [2] Kim, H.J.; et al. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors. Bioorg. Med. Chem. Lett. 2020, 30, 127456. (Representative class-level FGFR inhibitor data). View Source
